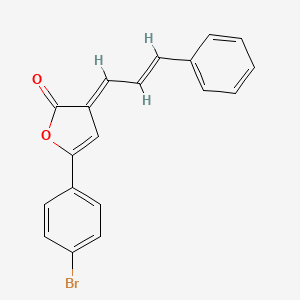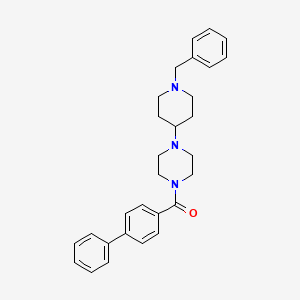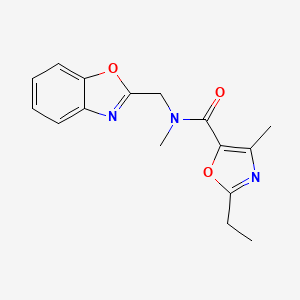![molecular formula C26H21BrN4O3 B5170778 2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5170778.png)
2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline, also known as BPIQ, is a novel quinoline derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in disease progression. In cancer research, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound also inhibits the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression. In neurodegenerative disorder research, this compound has been shown to activate the Nrf2/ARE pathway, which regulates antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model studied. In cancer research, this compound has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and enhance the efficacy of chemotherapy drugs. In neurodegenerative disorder research, this compound has been shown to reduce oxidative stress, inflammation, and neuronal cell death. In infectious disease research, this compound has been shown to inhibit bacterial growth and biofilm formation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline is its broad-spectrum activity against various diseases, making it a potential therapeutic agent for multiple indications. This compound also has low toxicity and good pharmacokinetic properties, making it a promising drug candidate. However, one of the limitations of this compound is its limited solubility in water, which can affect its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for 2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline research, including:
1. Investigating the potential of this compound as a combination therapy with other drugs for enhanced efficacy in cancer and neurodegenerative disorders.
2. Developing novel formulations of this compound to improve its solubility and bioavailability.
3. Conducting preclinical and clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Exploring the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular diseases.
5. Investigating the role of this compound in regulating the gut microbiome and its potential as a probiotic agent.
Conclusion:
This compound is a novel quinoline derivative that has shown promising results in scientific research for its potential therapeutic applications in cancer, neurodegenerative disorders, and infectious diseases. Despite its limitations, this compound has several advantages, including its broad-spectrum activity, low toxicity, and good pharmacokinetic properties. Further research is needed to fully understand the mechanism of action and potential applications of this compound in various diseases.
Synthesemethoden
2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline can be synthesized through a multistep process involving the reaction of 4-bromoaniline with 2-cyanobenzaldehyde, followed by reduction and cyclization reactions. The final product is obtained through the reaction of the intermediate with 4-nitrophenylpiperazine and subsequent carbonylation.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing tumor angiogenesis. In neurodegenerative disorder research, this compound has demonstrated neuroprotective effects by reducing oxidative stress and inflammation and enhancing neuronal survival. This compound has also shown potential as an antimicrobial agent, with activity against various bacterial strains.
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)quinolin-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN4O3/c27-19-7-5-18(6-8-19)25-17-23(22-3-1-2-4-24(22)28-25)26(32)30-15-13-29(14-16-30)20-9-11-21(12-10-20)31(33)34/h1-12,17H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLBWKUAPUXHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5170699.png)
![N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5170702.png)
![N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5170725.png)


![1-[(2,3-dimethylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5170738.png)
![2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5170744.png)
![3-methoxy-4-[2-(2,3,5-trimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5170752.png)
![N-(5-chloro-2-methylphenyl)-N'-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}urea](/img/structure/B5170758.png)
![10-(4-tert-butylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5170762.png)
![3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol](/img/structure/B5170768.png)

![phenyl 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5170773.png)

